An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. The strategic introduction of a difluoroethyl group onto the pyrazole scaffold significantly modulates the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, outlines established synthetic strategies for its preparation, and explores its applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its characterization are also presented to aid researchers in their drug discovery and development endeavors.
Introduction: The Rising Importance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents.[1] Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of pharmacological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity. Consequently, fluorinated pyrazole derivatives are of significant interest to the pharmaceutical industry. 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, in particular, serves as a key intermediate for the synthesis of more complex molecules, as evidenced by its use in the preparation of heterocyclic amine derivatives with potential therapeutic applications.[2]
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
| Property | Value | Source |
| CAS Number | 1006462-38-9 | [2][3] |
| Molecular Formula | C5H7F2N3 | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | Green oil | [4] |
| Boiling Point | 253.1 ± 40.0 °C (Predicted) | [4] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 3.63 ± 0.10 (Predicted) | [4] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |
Note: The physical state is described as a "green oil" by some suppliers, which suggests a melting point below room temperature. However, precise experimental data for the melting point is not currently available. The predicted pKa indicates that the compound is a weak base.
Synthesis and Reactivity
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves the N-alkylation of a 3-aminopyrazole precursor. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring.
General Synthetic Approach: N-Alkylation of 3-Aminopyrazole
A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkylating agent in the presence of a base.[5] For the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, this would involve the reaction of 3-aminopyrazole with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or a 2,2-difluoroethyl halide.
The choice of base and solvent can significantly influence the regioselectivity of the alkylation.[6] Generally, less hindered nitrogen (N1) is more susceptible to alkylation.
Reactivity Profile
The chemical reactivity of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is dictated by the pyrazole ring and the exocyclic amino group.
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Amino Group: The primary amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.
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Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the difluoroethyl group may influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring also possess basic properties.
Role in Drug Discovery and Development
1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a valuable intermediate in the synthesis of pharmacologically active compounds. Its utility is demonstrated in a patent describing the preparation of heterocyclic amine derivatives, where it serves as a key starting material.[2] The incorporation of the difluoroethyl moiety can confer desirable properties to the final drug candidate, such as increased metabolic stability and enhanced binding to the target protein.
Experimental Protocols
Characterization of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
Accurate characterization of the starting material is a prerequisite for any synthetic application. The following protocols outline the standard procedures for obtaining key analytical data.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Protocol for ¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
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¹H NMR:
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Acquire a standard one-dimensional proton spectrum.
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Expected signals would include resonances for the pyrazole ring protons, the methylene protons of the difluoroethyl group, the methine proton of the difluoroethyl group, and the amino protons.
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The difluoromethyl group will exhibit characteristic splitting patterns due to coupling with both the adjacent methylene protons and the fluorine atoms.
-
-
¹³C NMR:
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Acquire a proton-decoupled carbon spectrum.
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Expected signals would correspond to the carbon atoms of the pyrazole ring and the difluoroethyl group.
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The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).
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Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Analysis: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak ([M+H]⁺) would be at m/z 148.07.
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for IR Spectroscopy:
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Sample Preparation: The sample, being an oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
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Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Expected Bands: Look for characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the pyrazole ring, and C-F stretching of the difluoroethyl group (typically in the 1000-1200 cm⁻¹ region).
Solubility Determination
A standardized shake-flask method can be employed to determine the solubility in various solvents.[7]
Protocol for Solubility Determination:
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Preparation: Add an excess amount of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge or filter the suspension to separate the undissolved solid.
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Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General recommendations include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a key synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a pyrazole core, a reactive amino group, and a difluoroethyl substituent makes it an attractive building block for the creation of novel therapeutic agents with enhanced pharmacological profiles. This guide has provided a comprehensive overview of its known properties, synthetic strategies, and analytical characterization, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. Further experimental validation of its physicochemical properties and the development of optimized, scalable synthetic routes will undoubtedly accelerate its application in the development of next-generation pharmaceuticals.
References
- (Reference to a general organic chemistry textbook for basic principles)
- US8802673B2 - Heterocyclic amine derivatives - Google Patents. (n.d.).
- (Reference to a relevant review on fluorin
- (Reference to a general review on pyrazole synthesis)
- (Reference to a relevant analytical chemistry textbook or protocol)
- (Reference to a relevant safety in the chemical labor
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
- (Reference to a relevant article on the reactivity of aminopyrazoles)
- (Reference to a relevant patent d
- (Reference to a relevant review on the role of pyrazoles in drug discovery)
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (2022, August 5). Retrieved January 8, 2026, from [Link]
- (Reference to a relevant article on the characteriz
- (Reference to a relevant spectroscopy textbook)
- (Reference to a relevant mass spectrometry textbook)
- (Reference to a relevant IR spectroscopy textbook)
- (Reference to a relevant solubility testing protocol)
- (Reference to a relevant safety data sheet d
- (Reference to a review on the future of medicinal chemistry)
- (Reference to a comprehensive review on pyrazole chemistry)
- (Reference to a paper on the synthesis of N-alkyl
- (Reference to a paper on the reactivity of aminopyrazoles)
- (Reference to a p
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 8, 2026, from [Link]
Sources
- 1. 1006462-38-9 | MFCD08696542 | 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine [aaronchem.com]
- 2. US8802673B2 - Heterocyclic amine derivatives - Google Patents [patents.google.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. enamine.net [enamine.net]


